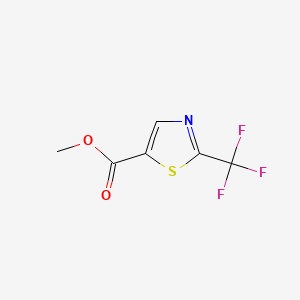

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-10-5(13-3)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCXODOIGIYQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180549 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-94-8 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)thiazole-5-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol or toluene .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are as follows:

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 4.51–4.60 |

| Escherichia coli | 3.92–4.01 |

| Bacillus subtilis | 1.95–3.91 |

- Anticancer Activity : Research has demonstrated that derivatives of this compound can induce cytotoxic effects on cancer cell lines. For instance, the IC50 values for various cancer cell lines are:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 0.5 |

| HepG2 (liver cancer) | 1.98 |

These findings suggest that modifications to the thiazole scaffold can enhance anticancer efficacy.

- Antiviral Activity : Preliminary studies have shown that this compound may possess antiviral properties against flaviviruses, with effective concentrations (EC50) reported as follows:

| Viral Strain | EC50 (µM) |

|---|---|

| Dengue Virus | 12 |

| West Nile Virus | 15 |

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where its biological activity contributes to developing new pesticides and herbicides. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable building block in agricultural applications.

Materials Science

In materials science, this compound is explored for its potential use in the development of polymers and coatings due to its unique chemical properties that may impart desirable characteristics such as thermal stability and resistance to degradation.

Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC value significantly lower than traditional antibiotics like vancomycin, indicating its potential as a novel antimicrobial agent .

Cytotoxicity Studies

In vitro studies on human leukemia cells demonstrated that specific modifications to the methyl group at position 4 enhanced anticancer activity, with some derivatives achieving IC50 values below 1 µM .

Antiviral Activity Assessment

Research focusing on flavivirus infections noted that compounds with trifluoromethyl substitutions exhibited improved antiviral properties compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The trifluoromethyl group’s position, ester substituents (methyl vs. ethyl), and aromatic ring modifications significantly influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Physical Property Comparison

Key Observations:

- Ester Group Impact : Ethyl esters (e.g., ) generally improve solubility compared to methyl esters but may reduce metabolic stability.

- Substituent Position : Trifluoromethyl at position 2 (target compound) vs. position 5 () alters electronic distribution and steric hindrance, affecting receptor binding.

- Aromatic Modifications : Ether-linked substituents (e.g., 3″-fluorobenzyloxy in ) enhance antibacterial activity but introduce synthetic complexity.

Table 2: Bioactivity of Selected Analogs

Key Observations:

- Antiviral Activity : Dibromomethyl and chlorophenyl substituents (e.g., ) enhance antiviral potency, likely via halogen bonding with viral proteases.

- Antibacterial vs. Antifungal : Ether-linked trifluoromethyl thiazoles () show stronger antifungal activity, while halogenated analogs () target viruses.

Biological Activity

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and biological activity. Its molecular formula is , with a molecular weight of approximately 201.16 g/mol.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria, demonstrating that those containing the trifluoromethyl group often show enhanced potency due to increased lipophilicity and improved interaction with microbial membranes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 10-20 µg/mL |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole | Antifungal | 15 µg/mL |

| Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Herbicidal | Moderate to Good |

Antiviral Potential

Research has also explored the antiviral potential of thiazole derivatives. In particular, this compound has been investigated for its efficacy against flaviviruses. A study reported that thiazole derivatives could inhibit viral replication significantly, with some compounds achieving over 50% inhibition at concentrations around 50 µM .

Case Study: Flavivirus Inhibition

In a controlled assay, thiazole derivatives were tested for their ability to inhibit the yellow fever virus. The compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating promising antiviral activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could enhance antiviral efficacy .

Anticancer Activity

The anticancer properties of this compound have also been documented. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their IC50 values against human cancer cell lines, revealing significant activity that warrants further investigation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Human glioblastoma U251 | <20 |

| Methyl 4-methylthiazole-5-carboxylate | Human melanoma WM793 | <30 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and viral replication.

- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Some studies suggest that thiazoles can induce oxidative stress in cells, contributing to their anticancer effects .

Q & A

Q. Resolution Steps :

Reproduce Conditions : Use identical solvents/purification methods.

Cross-Validate : Compare IR (C=O stretch: 1720 cm) and LCMS ([M+H]+: 226.05) across studies .

What structural features of this compound contribute to its potential pharmacological activity?

Bioactivity Design Focus

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The thiazole core acts as a bioisostere for amides, enabling kinase or protease inhibition. Key observations:

- Electron-Withdrawing Effects : The CF group polarizes the thiazole ring, facilitating π-stacking with aromatic residues in target proteins .

- Ester Flexibility : The methyl ester allows prodrug strategies (e.g., hydrolysis to carboxylic acid in vivo) .

Pharmacological Validation : While direct bioactivity data for this compound is limited, analogs like 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 302964-24-5) show antitumor activity via kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.